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Compound of Interest

Compound Name: Aluminum formate

Cat. No.: B1211560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
aluminum formate, Al(HCOO)s, a versatile metal-organic framework with applications in
catalysis and gas capture.[1] The following sections detail its infrared (IR), nuclear magnetic
resonance (NMR), and Raman spectroscopic characteristics, offering valuable data for
identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for aluminum formate is summarized below, providing a quick
reference for characteristic peaks and shifts.

Infrared (IR) Spectroscopy
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Wavenumber (cm—?)

Assignment

Reference

Broad, O-H stretching

~3400 (adsorbed water) 2l
1520, 1430 C=0 stretching in formate [2]
1090 C-H in-plane bending [2]
904 Surface Al-OH deformation [3]
850 C-0O bending [2]
556 Al-O stretching [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State 3C NMR (MAS)

Chemical Shift (ppm) Assignment Reference
Carbonyl (C=0) in formate

171.39 [4]
group
Carbonyl (C=0) in a different

170.33 _ [4]
formate environment

Solid-State 2’Al NMR (MAS)
Chemical Shift (ppm) Assignment Reference

Octahedrally coordinated

0.60 ) [4]
aluminum (AlOe)
Octahedrally coordinated

-2.87 _ [4]
aluminum (AlOe)
Octahedrally coordinated

-26.0 [4]

aluminum (AlOe)
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Solid-State *H NMR (MAS)

Chemical Shift (ppm) Assignment Reference
~7.4 Formate proton (H-COO) [5]
~5.0 Free water [6]

OH groups coupled to
~4.5 g_ i P [6]
aluminum

Raman Spectroscopy

Raman Shift (cm~?) Assignment Reference
~2980 C-H stretching [7]
~1600 C=0 stretching [7]
~1400 C-H bending [7]
~1100 C-O stretching [7]
~800 O-C-O bending [7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of solid aluminum formate are provided
below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method)

e Thoroughly grind a small amount of the aluminum formate sample to a fine powder using
an agate mortar and pestle.

» Mix approximately 1-2 mg of the powdered sample with 100-200 mg of dry, IR-grade
potassium bromide (KBr).
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o Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.[3]

Instrumentation and Data Acquisition

e Spectrometer: An Agilent Technologies Cary 600 series FTIR spectrometer or equivalent.[9]
e Technique: Transmission.

e Window Material: KBr.[9]

e Procedure:

o

Record a background spectrum of the empty sample holder.

[¢]

Place the KBr pellet containing the sample in the holder.

[¢]

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

[e]

The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Solid-State Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation

e Finely crush the solid aluminum formate sample into a homogeneous powder using a
mortar and pestle to ensure efficient and stable magic angle spinning (MAS).

o Carefully pack the powdered sample into a solid-state NMR rotor of the appropriate size
(e.g., 4 mm). Ensure the sample is packed tightly to prevent wobbling during spinning.

Instrumentation and Data Acquisition

o Spectrometer: A Bruker Avance spectrometer or a similar high-field solid-state NMR
instrument.
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e Probes: A double-resonance MAS probe for 13C and 'H experiments, and a dedicated or
multinuclear probe for 2’ Al experiments.

e Magic Angle Spinning (MAS): Spin the sample at a high rate (e.g., 8-14 kHz) to average out
anisotropic interactions and obtain high-resolution spectra.[10][11]

o BC NMR:

o Technique: Cross-polarization magic angle spinning (CP/MAS) is typically used to
enhance the signal of the low-abundance 3C nuclei.[12]

o Decoupling: High-power proton decoupling is applied during acquisition to remove *H-13C
scalar couplings.[13]

e 27Al NMR:

o Technique: Single-pulse MAS experiments are generally sufficient due to the 100% natural
abundance of 27Al.

o Referencing: Chemical shifts are referenced externally to a standard, suchasa 1.1 M
agueous solution of AI(NOs)s.

e 1H NMR:

o Technique: CRAMPS (Combined Rotation and Multiple-Pulse Spectroscopy) may be
required to achieve high resolution by suppressing strong *H-1H dipolar couplings.[13]

Raman Spectroscopy

Sample Preparation

e Place a small amount of the solid aluminum formate sample onto a suitable substrate, such
as an aluminum slide or a glass microscope slide.[14] No further preparation is typically
needed for solid samples.[1]

Instrumentation and Data Acquisition
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e Spectrometer: A micro-Raman spectrometer, such as a Renishaw inVia or Horiba LabRAM,
is suitable for solid-state analysis.

e Laser Excitation: A common choice is a 785 nm solid-state laser to minimize fluorescence,
although other wavelengths like 532 nm can also be used.[15]

o Objective: A microscope objective (e.g., 40x) is used to focus the laser onto the sample and
collect the scattered light.[14]

o Data Acquisition:
o Focus the laser on the sample surface.
o Acquire the Raman spectrum over the desired spectral range (e.g., 100-3200 cm™1).

o The acquisition time and laser power should be optimized to obtain a good signal-to-noise
ratio without causing sample degradation.[16]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of aluminum formate.
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Spectroscopic Characterization Workflow for Aluminum Formate
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Caption: Workflow for the spectroscopic characterization of aluminum formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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